molecular formula C15H21NO5 B3267867 diMethyl 2,6-diisopropyl-4-hydroxy-3,5-pyridine-dicarboxylate CAS No. 470717-49-8

diMethyl 2,6-diisopropyl-4-hydroxy-3,5-pyridine-dicarboxylate

Cat. No. B3267867
CAS RN: 470717-49-8
M. Wt: 295.33 g/mol
InChI Key: LOXLDVUKEKOTFZ-UHFFFAOYSA-N
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Description

  • Synonyms : Hantzsch ester, 3,5-Pyridinedicarboxylic acid, 4-hydroxy-2,6-bis(1-methylethyl)-, 3,5-dimethyl ester .
  • It serves as a building block in organic synthesis for the preparation of various biologically active compounds .

Chemical Reactions Analysis

  • Electrochemical Oxidation : It has been studied for its electrochemical behavior in ethanol/water solutions .
  • Hydrogen Source : It serves as a hydrogen source in organocatalytic reductive amination and conjugate reduction .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 121-125°C .
  • Solubility : It is soluble in organic solvents .

Scientific Research Applications

Free Radical Substitution

Dimethyl pyridine-2,6-dicarboxylate, a compound closely related to Dimethyl 2,6-Diisopropyl-4-Hydroxy-3,5-Pyridine-Dicarboxylate, has been utilized in free radical substitution reactions. These reactions involve Fenton-type reactions to generate free radicals, which then selectively substitute at the 4-position of the pyridine ring. This method yields various derivatives like acyl-, alkyl-, and hydroxyalkyl pyridine dicarboxylates (Shelkov & Melman, 2005).

Enantioselective Hydrolysis

Research on the enantioselective hydrolysis of related compounds, such as 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters, reveals significant findings. Acyloxymethyl esters of these compounds, when subjected to Candida rugosa lipase, show varying degrees of enantioselectivity, with certain structural modifications leading to higher selectivity (Sobolev et al., 2002).

Synthesis via Microwave Irradiation

The compound has been synthesized via microwave irradiation in solvent-free conditions. This method involves a Hantzsch condensation reaction and is notable for its efficiency and environmentally friendly nature (Zhang, Pan, & Liu, 2009).

Application in Liquid Crystals and Polymer Electrolytes

Research on the synthesis of 4-alkoxy and 4(4′-alkoxyphenyl)-2,6-di(hydroxymethyl) pyridines, including derivatives of dimethyl 4-hydroxypyridine-2,6-dicarboxylate, highlights their potential applications in liquid crystals and polymer electrolytes. These compounds have shown promising characteristics for such applications (Tajbakhsh et al., 1998).

Catalysis and Synthesis

Dimethyl pyridine-2,6-dicarboxylate has been catalyzed using basic ionic liquids in the synthesis of dimethyl 4-(2-(2,6-bis(methoxycarbonyl)pyridine-4-yl)vinyl)pyridine-2,6-dicarboxylate. The use of ionic liquids in this context is notable for high catalytic activity and recyclability (Liu, Hu, & Fu, 2018).

Safety and Hazards

  • Storage : Store as a combustible solid (Storage Class Code 11) .

properties

IUPAC Name

dimethyl 4-oxo-2,6-di(propan-2-yl)-1H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-7(2)11-9(14(18)20-5)13(17)10(15(19)21-6)12(16-11)8(3)4/h7-8H,1-6H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXLDVUKEKOTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)C(=C(N1)C(C)C)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901152142
Record name 3,5-Dimethyl 4-hydroxy-2,6-bis(1-methylethyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diMethyl 2,6-diisopropyl-4-hydroxy-3,5-pyridine-dicarboxylate

CAS RN

470717-49-8
Record name 3,5-Dimethyl 4-hydroxy-2,6-bis(1-methylethyl)-3,5-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=470717-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dimethyl 4-hydroxy-2,6-bis(1-methylethyl)-3,5-pyridinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901152142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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